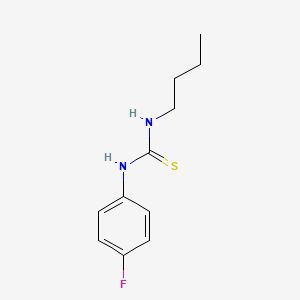

N-butyl-N'-(4-fluorophenyl)thiourea

Description

Significance of Thiourea (B124793) Scaffold in Chemical Biology and Medicinal Chemistry

The thiourea moiety is a privileged structure in drug design and medicinal chemistry due to its ability to form stable hydrogen bonds with various biological macromolecules, including enzymes and receptors. This interaction is crucial for the recognition and binding of ligands to their target sites, a fundamental principle in pharmacology. The hydrogen-bonding capability, coupled with the lipophilic nature of many thiourea derivatives, facilitates their transport across cell membranes and enhances their bioavailability.

Thiourea derivatives have been reported to possess a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Activity: Many thiourea derivatives have shown potent activity against a range of bacteria and fungi, including drug-resistant strains. mdpi.com For instance, certain 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have demonstrated greater antifungal than antibacterial activity, which is attributed to the fluorine atom enhancing lipophilicity and cell penetration. mdpi.com

Anticancer Activity: The anticancer potential of thiourea derivatives is a significant area of research. These compounds can induce apoptosis (programmed cell death) in cancer cells and overcome drug resistance. nih.gov For example, a study on 1,3-disubstituted thiourea derivatives revealed that compounds with dihalogenated phenyl rings were highly cytotoxic to colon cancer cell lines. nih.gov

Antiviral Activity: Certain thiourea derivatives have been investigated for their ability to inhibit viral replication. sigmaaldrich.com

Enzyme Inhibition: Thiourea-based compounds have been identified as inhibitors of various enzymes, playing a role in the management of diseases like diabetes. mdpi.com

Plant Growth Regulation: Thiourea and its derivatives can act as plant growth regulators, influencing various physiological processes and enhancing stress resilience in plants. walshmedicalmedia.com

The diverse pharmacological profile of thiourea derivatives underscores their importance as a versatile scaffold for the development of new therapeutic agents.

Overview of N-butyl-N'-(4-fluorophenyl)thiourea as a Representative Thiourea Derivative

Among the vast family of thiourea derivatives, N-butyl-N'-(4-fluorophenyl)thiourea stands as a representative example that embodies the key structural features of this class of compounds. It is an asymmetrically disubstituted thiourea, featuring a butyl group on one nitrogen atom and a 4-fluorophenyl group on the other. The presence of the lipophilic butyl group and the electron-withdrawing fluorine atom on the phenyl ring are expected to influence its chemical reactivity and biological activity.

While specific research dedicated exclusively to N-butyl-N'-(4-fluorophenyl)thiourea is limited in publicly available literature, its structural components are present in numerous biologically active thiourea derivatives. The 4-fluorophenyl moiety, in particular, is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.

The synthesis of N-butyl-N'-(4-fluorophenyl)thiourea can be conceptually approached through the reaction of 4-fluorophenyl isothiocyanate with n-butylamine. This is a common and straightforward method for preparing asymmetrically disubstituted thioureas.

| Property | Value |

| IUPAC Name | 1-butyl-3-(4-fluorophenyl)thiourea |

| Molecular Formula | C11H15FN2S |

| Molecular Weight | 226.31 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Likely soluble in organic solvents |

Research Trajectory and Future Perspectives for N-butyl-N'-(4-fluorophenyl)thiourea Analogs

The research trajectory for analogs of N-butyl-N'-(4-fluorophenyl)thiourea is largely guided by the extensive studies on other substituted thiourea derivatives. The exploration of structure-activity relationships (SAR) is a key focus, aiming to optimize the biological activity by modifying the substituents on the thiourea nitrogen atoms.

Cytotoxic Activity: Research on closely related analogs suggests potential cytotoxic activity for N-butyl-N'-(4-fluorophenyl)thiourea. For instance, the compound 3-chloro-4-fluorophenylthiourea (1) , which shares the 4-fluorophenyl group, has been evaluated for its cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

| 3-chloro-4-fluorophenylthiourea (1) | SW620 (colon cancer) | 9.4 ± 1.85 |

Data from a study on 1,3-disubstituted thiourea derivatives. nih.gov

This data suggests that the presence of a halogenated phenyl ring can confer significant cytotoxic properties. Future research could involve synthesizing N-butyl-N'-(4-fluorophenyl)thiourea and evaluating its activity against a panel of cancer cell lines to determine the specific contribution of the butyl and 4-fluorophenyl groups to its anticancer potential.

Antifungal Activity: The antifungal potential of thiourea derivatives is well-documented. mdpi.commdpi.com Studies on other fluorophenyl-containing thioureas indicate that this class of compounds can be effective against various fungal pathogens. The lipophilicity imparted by the butyl group in N-butyl-N'-(4-fluorophenyl)thiourea could potentially enhance its ability to penetrate fungal cell membranes, a desirable characteristic for antifungal agents. Future investigations could explore the activity of this compound against clinically relevant fungal strains.

Plant Growth Regulation: Thiourea itself is known to act as a plant growth regulator, and its derivatives are being explored for similar applications. walshmedicalmedia.com N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea has been reported as a considerable plant-growth regulator. researchgate.net Given the known effects of thiourea on plant physiology, it is plausible that N-butyl-N'-(4-fluorophenyl)thiourea could exhibit plant growth regulatory properties. Research in this area could involve seed germination assays and studies on plant development under various stress conditions.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBGMYPSRDKDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384414 | |

| Record name | N-butyl-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62644-17-1 | |

| Record name | N-butyl-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of N Butyl N 4 Fluorophenyl Thiourea and Analogs

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of N-butyl-N'-(4-fluorophenyl)thiourea, confirming its identity and providing insight into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-butyl-N'-(4-fluorophenyl)thiourea.

¹H-NMR Spectroscopy: In the proton NMR spectrum, distinct signals corresponding to the butyl and fluorophenyl groups are expected. Based on data from analogous compounds like N-butyl-N'-(4-chlorophenyl)thiourea, the spectrum in a solvent like DMSO-d6 would likely show signals for two N-H protons as singlets. spectrabase.com The protons of the butyl chain would appear as a triplet for the terminal methyl group (CH₃), and multiplets for the three methylene (B1212753) groups (CH₂). The aromatic protons on the 4-fluorophenyl ring would typically present as a set of multiplets due to proton-proton and proton-fluorine coupling. spectrabase.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. The most characteristic signal is that of the thiocarbonyl (C=S) carbon, which is expected to appear significantly downfield. For example, in related thiourea (B124793) derivatives, this peak can be observed around 180 ppm. The carbons of the butyl group would resonate in the aliphatic region of the spectrum. The aromatic carbons of the 4-fluorophenyl group would show signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The carbon atom directly bonded to the fluorine would exhibit a large coupling constant (¹JCF).

A representative, though not identical, example is the ¹³C-NMR data for N-(4-t-butylbenzoyl)-N'-phenylthiourea, which shows the thiocarbonyl carbon at a specific chemical shift, illustrating the typical range for such functional groups. jppres.com

Expected ¹H-NMR Data for N-butyl-N'-(4-fluorophenyl)thiourea (based on analogs)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H (butyl side) | Singlet (broad) | s |

| N-H (phenyl side) | Singlet (broad) | s |

| Aromatic H | 7.1 - 7.5 | m |

| -N-CH₂ - | Multiplet | m |

| -CH₂-CH₂ -CH₂- | Multiplet | m |

| -CH₂-CH₂ -CH₃ | Multiplet | m |

Expected ¹³C-NMR Data for N-butyl-N'-(4-fluorophenyl)thiourea (based on analogs)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C =S | ~180 |

| Aromatic C -F | ~158-162 (d, ¹JCF) |

| Aromatic C -N | ~135-140 |

| Aromatic C H | ~115-130 (d) |

| -N-C H₂- | ~45-50 |

| -C H₂-CH₂-CH₃ | ~30-35 |

| -C H₂-CH₃ | ~20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For N-butyl-N'-(4-fluorophenyl)thiourea, key absorption bands would include:

N-H Stretching: Typically observed in the region of 3100-3400 cm⁻¹. In similar thiourea compounds, these bands can be sharp or broad, indicating the presence of hydrogen bonding. rsc.org

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are found just below and above 3000 cm⁻¹, respectively.

C=S Stretching: The thiocarbonyl group vibration is complex and couples with other vibrations, but it contributes to absorptions in the 1300-1400 cm⁻¹ and 700-850 cm⁻¹ regions.

C-N Stretching: These vibrations are typically found in the 1250-1350 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the C-F bond is expected in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS/HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For N-butyl-N'-(4-fluorophenyl)thiourea (C₁₁H₁₅FN₂S), the expected monoisotopic mass is approximately 226.0994 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns resulting from the cleavage of the butyl chain and the thiourea core.

Identifying Information for N-butyl-N'-(4-fluorophenyl)thiourea

| Identifier | Value |

|---|---|

| CAS Number | 62644-17-1 |

| Molecular Formula | C₁₁H₁₅FN₂S |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiourea derivatives typically exhibit absorption bands in the UV region. For N-butyl-N'-(4-fluorophenyl)thiourea, one would expect to observe π → π* transitions associated with the 4-fluorophenyl aromatic ring and n → π* transitions related to the thiocarbonyl group. Studies on similar compounds, such as N-(4-fluorophenyl)-substituted pyridinecarboxamides, show electronic transitions that are influenced by the nature of the substituents and the solvent used. researchgate.net

X-ray Crystallography for N-butyl-N'-(4-fluorophenyl)thiourea and Crystal Structure Analysis

While the specific crystal structure of N-butyl-N'-(4-fluorophenyl)thiourea is not publicly available, analysis of closely related analogs like 1-(4-fluorophenyl)thiourea (B188259) provides significant insight into the expected solid-state conformation and packing. researchgate.net

X-ray crystallography on a single crystal of the compound would definitively determine its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. Thiourea derivatives commonly adopt a trans-cis configuration with respect to the C-N bonds of the thiourea moiety. This conformation is often stabilized by intramolecular hydrogen bonds.

In the crystal lattice, intermolecular hydrogen bonds, particularly N-H···S interactions, are a dominant feature, often leading to the formation of centrosymmetric dimers. researchgate.net The presence of the fluorine atom allows for the possibility of N-H···F or C-H···F hydrogen bonds, which would further influence the crystal packing. researchgate.net

Crystallographic Parameters and Space Groups

Based on studies of analogous compounds, N-butyl-N'-(4-fluorophenyl)thiourea is likely to crystallize in common centrosymmetric space groups such as P-1 (triclinic) or P2₁/c (monoclinic). researchgate.netbldpharm.com The crystallographic parameters define the size and shape of the unit cell.

Typical Crystallographic Data for a Thiourea Analog: 1-(4-Fluorophenyl)thiourea researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1384 (8) |

| b (Å) | 8.4338 (7) |

| c (Å) | 10.5334 (9) |

| β (°) | 109.796 (2) |

| Volume (ų) | 763.85 (11) |

Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The crystal packing of thiourea derivatives is significantly influenced by a variety of non-covalent interactions, which dictate the supramolecular architecture. These interactions include classical hydrogen bonds, π-π stacking, and, where applicable, halogen bonds.

Hydrogen Bonding: Hydrogen bonds are a dominant feature in the crystal structures of thiourea compounds. The thiourea moiety itself provides both hydrogen bond donors (N-H groups) and a primary acceptor (the sulfur atom), facilitating the formation of robust networks. In the crystal structure of 1-(4-fluorophenyl)thiourea, a close analog of the title compound, intermolecular N—H⋯S and N—H⋯F hydrogen bonds link the molecules into extensive two-dimensional sheets nih.gov. Similarly, in N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea, intermolecular N—H⋯S and C—H⋯O hydrogen bonds connect molecules into one-dimensional chains nih.gov. In some cases, these interactions can form distinct patterns, such as the R22(8) graph-set motif observed between imide H atoms and thiocarbonyl S atoms in certain carbethoxythiourea derivatives nih.gov.

Table 1: Examples of Hydrogen Bonds in Thiourea Analogs| Compound | Interaction Type | Resulting Motif | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)thiourea | N—H⋯S, N—H⋯F | Infinite 2D Sheets | nih.gov |

| N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea | N—H⋯S, C—H⋯O | 1D Chain along b-axis | nih.gov |

| N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea | N—H⋯S | Centrosymmetric Dimer (R22(8) motif) | nih.gov |

Halogen Bonds: The presence of a halogen atom, such as the fluorine in N-butyl-N'-(4-fluorophenyl)thiourea, introduces the possibility of halogen bonding. This is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site frontiersin.org. In crystal engineering, interactions such as (imide)X···N (where X is a halogen) have been utilized to form specific structural motifs frontiersin.org. The fluorine atom in the 4-fluorophenyl group can potentially act as a Lewis base to participate in such interactions, further stabilizing the crystal lattice, although it is generally the weakest halogen bond donor.

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials and pharmaceutical sciences. While specific polymorphism studies on N-butyl-N'-(4-fluorophenyl)thiourea are not extensively reported, research on its analogs provides valuable insights.

A notable phenomenon is isostructurality, where different compounds crystallize in the same structural framework. For instance, a pair of complex thiazole (B1198619) derivatives, one with a 4-chlorophenyl group and the other with a 4-bromophenyl group, were found to be isostructural mdpi.com. Despite the difference in the size and electronegativity of the chlorine and bromine atoms, the molecules adopted nearly identical crystal packing, with only minor adjustments to conformation and intermolecular contacts mdpi.com. This suggests that the thiourea-based scaffold is robust enough to accommodate certain substitutions without altering the fundamental packing motif.

Furthermore, crystal structures of analogs sometimes reveal the presence of more than one independent molecule in the asymmetric unit, a phenomenon that can be related to conformational polymorphism. In the aforementioned isostructural chloro- and bromo-substituted thiazoles, the asymmetric unit contained two independent molecules with slightly different conformations mdpi.com. This arrangement is adopted to achieve the most efficient molecular packing in the crystal, highlighting the molecule's flexibility to optimize lattice energies mdpi.com.

Conformational Isomerism and Flexibility in Thiourea Scaffolds

The thiourea scaffold is known for its structural versatility and conformational flexibility, which arises from the rotation around several single bonds. This flexibility is a key characteristic, influencing both the molecular geometry and the types of intermolecular interactions that can be formed nih.gov.

The conformation of the thiourea unit itself is a critical factor. Acylthiourea derivatives, for example, often adopt a characteristic trans-cis configuration with respect to the orientation of substituent groups across the C-N bonds nih.gov. In the case of N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea, the 4-chlorobenzoyl group is trans and the 3-fluorophenyl group is cis relative to the thiocarbonyl sulfur atom nih.gov.

Table 2: Conformational Details of Thiourea Analogs| Compound | Key Conformational Feature | Torsion/Dihedral Angle (°C) | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)thiourea | Twist between aromatic ring and thiourea unit (C-C-N-C) | 44.6 (2) | nih.gov |

| N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea | Geometry of thiourea unit | trans-cis | nih.gov |

| N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea | Dihedral angle between the two benzene (B151609) rings | 34.47 (7) | nih.gov |

Mentioned Compounds

Computational and Theoretical Investigations of N Butyl N 4 Fluorophenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-butyl-N'-(4-fluorophenyl)thiourea. DFT calculations allow for the accurate prediction of various molecular characteristics, offering a theoretical framework that complements experimental findings.

Geometry Optimization and Electronic Structure Analysis

Theoretical investigations into thiourea (B124793) derivatives often begin with geometry optimization to determine the most stable molecular conformation. For compounds related to N-butyl-N'-(4-fluorophenyl)thiourea, DFT calculations, frequently employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to find the minimum energy geometry. researchgate.net This process ensures that the subsequent analysis of electronic properties is based on a realistic and stable molecular structure. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. researchgate.net The analysis of the electronic structure provides fundamental information about the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a critical aspect of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable.

For thiourea derivatives, FMO analysis helps in understanding their electronic transitions and charge transfer characteristics. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions. In related compounds, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting moieties. This separation of frontier orbitals is crucial for various applications, including the design of materials with specific electronic properties. rsc.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded for clarity. researchgate.net

In the context of N-butyl-N'-(4-fluorophenyl)thiourea and similar molecules, MEP analysis reveals the electron-rich and electron-deficient areas. sciety.org Negative potential regions, often shown in red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, positive potential regions, usually depicted in blue, are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of chemical reactions. nih.gov For instance, in related thiourea compounds, the sulfur and oxygen atoms often exhibit negative electrostatic potential, making them likely sites for interaction with electrophiles.

Vibrational Spectra Prediction and Analysis

Computational methods, particularly DFT, are employed to predict the vibrational spectra of molecules. These theoretical spectra can then be compared with experimental data, such as that obtained from FT-IR and Raman spectroscopy, to confirm the molecular structure and the accuracy of the computational model. researchgate.net

For thiourea derivatives, the calculated vibrational frequencies are often scaled to improve the agreement with experimental results. researchgate.net The analysis of vibrational modes provides detailed information about the stretching, bending, and torsional motions of the atoms within the molecule. This helps in the assignment of experimentally observed spectral bands to specific functional groups. For example, the characteristic stretching frequencies of the C=S and N-H groups in the thiourea moiety can be accurately predicted and analyzed. researchgate.net

Molecular Docking Studies for N-butyl-N'-(4-fluorophenyl)thiourea and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as N-butyl-N'-(4-fluorophenyl)thiourea, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling

Molecular docking studies have been conducted on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives to explore their potential as anticancer agents by inhibiting enzymes like Sirtuin1 (SIRT1). unair.ac.id These studies predict the binding affinity and the specific interactions between the ligand and the amino acid residues in the active site of the protein.

The docking results for derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have shown that these compounds can fit into the binding pocket of the target protein. researchgate.net The interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, a study on N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea docked into the SirT1 receptor showed a lower re-rank score compared to a reference compound, suggesting potentially higher biological activity. researchgate.netthaiscience.info The specific amino acid residues involved in these interactions can be identified, providing a detailed picture of the binding mode. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

| Derivative | Target Protein | Key Interactions |

| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | SirT1 (PDB ID: 4I5I) | Not explicitly detailed in the search results, but predicted to have higher activity based on a lower re-rank score. researchgate.netthaiscience.info |

| N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives | Sirtuin1 (SIRT1) | Inhibition of the enzyme is the proposed mechanism of action. unair.ac.id |

Binding Energy and Affinity Predictions

Computational methods are pivotal in predicting the binding affinity of N-butyl-N'-(4-fluorophenyl)thiourea with its biological targets. These predictions are often expressed as binding energy, with more negative values indicating a stronger and more stable interaction. For instance, in studies of similar thiourea derivatives as anticancer agents, molecular docking has been employed to determine binding affinities to receptors like estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). researchgate.net One such study on a related compound, 4-methyl-3-benzoyl allylthiourea (B1665245), revealed binding affinities of -6.287, -7.127, and -6.855 kcal/mol for ER, PR, and HER2 receptors, respectively. researchgate.net

In another context, the binding affinity of Sunitinib malate (B86768), a tyrosine kinase inhibitor, was found to be -7.1 kcal/mol. researchgate.net This value improved to -7.5 kcal/mol when complexed with copper, demonstrating how modifications can influence binding. researchgate.net For other thiourea derivatives investigated as angiotensin-converting enzyme (ACE) inhibitors, binding energies of -6.99 and -7.3 Kcal/mol were reported, which correlated well with their in vitro activity. researchgate.net These examples highlight the utility of binding energy predictions in gauging the potential of a compound like N-butyl-N'-(4-fluorophenyl)thiourea to interact effectively with a specific biological target. The re-rank score, another metric for binding affinity, showed a value of -71.2844 kcal/mol for a compound under investigation, compared to -66.3610 kcal/mol for chloroquine. researchgate.net

The following table provides a sample of binding energy data for various thiourea derivatives against different receptors, illustrating the range of affinities observed in this class of compounds.

| Compound/Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) |

| 4-methyl-3-benzoyl allylthiourea | Estrogen Receptor (ER) | -6.287 researchgate.net |

| 4-methyl-3-benzoyl allylthiourea | Progesterone Receptor (PR) | -7.127 researchgate.net |

| 4-methyl-3-benzoyl allylthiourea | HER2 | -6.855 researchgate.net |

| Sunitinib malate | Tyrosine Kinase | -7.1 researchgate.net |

| Sunitinib malate with Copper | Tyrosine Kinase | -7.5 researchgate.net |

| Thiourea Derivative 4 | ACE | -6.99 researchgate.net |

| Thiourea Derivative 7 | ACE | -7.3 researchgate.net |

Active Site Characterization and Interaction Types (Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking)

The interaction between N-butyl-N'-(4-fluorophenyl)thiourea and its target protein is governed by a variety of non-covalent forces. These interactions are crucial for the stability of the ligand-receptor complex and determine the compound's biological activity. The primary types of interactions observed for thiourea derivatives include hydrogen bonds, hydrophobic interactions, and π-π stacking. biointerfaceresearch.com

Hydrogen Bonds: The thiourea backbone contains hydrogen bond donors (N-H groups) and acceptors (C=S group), which can form strong interactions with amino acid residues in the active site of a protein. For example, in studies of thiourea derivatives as VEGFR-2 inhibitors, hydrogen bonds were observed with key residues such as Glu883 and Asp1044. biointerfaceresearch.com Similarly, intramolecular N-H···O hydrogen bonds are a common feature in the crystal structures of carbonylthiourea derivatives. nih.gov

Hydrophobic Interactions: The butyl group and the fluorophenyl ring of N-butyl-N'-(4-fluorophenyl)thiourea are hydrophobic and can engage in favorable interactions with nonpolar residues in the protein's binding pocket. The antitumor activity of aryl-substituted thioureas has been linked to their hydrophobic nature. biointerfaceresearch.com

π-π Stacking: The planar fluorophenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the active site. These interactions contribute significantly to the binding affinity and are a key feature of the interaction of aryl-substituted thioureas with proteins and DNA. biointerfaceresearch.com

The combination of these interactions dictates the orientation and binding affinity of N-butyl-N'-(4-fluorophenyl)thiourea within the active site of its target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of N-butyl-N'-(4-fluorophenyl)thiourea and its complexes with biological macromolecules over time. These simulations can offer insights into conformational changes, stability, and the nature of intermolecular interactions that are not apparent from static models.

Conformational Stability and Dynamics of N-butyl-N'-(4-fluorophenyl)thiourea in Solution

MD simulations can be used to explore the conformational landscape of N-butyl-N'-(4-fluorophenyl)thiourea in a solvent environment, mimicking physiological conditions. These simulations can reveal the preferred conformations of the molecule, the flexibility of the butyl chain, and the rotational freedom around the C-N bonds of the thiourea moiety. Studies on similar thiourea derivatives have shown that they can adopt both trans and cis configurations with respect to the C-N bonds. nih.gov For instance, N-(4-chlorobutanoyl)-N′-(2-fluorophenyl)thiourea maintains a trans-cis configuration. nih.gov The stability of these conformations is influenced by intramolecular hydrogen bonding and interactions with the solvent. nih.govnih.gov

Dynamic Behavior of Ligand-Receptor Complexes

MD simulations of the N-butyl-N'-(4-fluorophenyl)thiourea-receptor complex can provide a detailed picture of the binding dynamics. These simulations can show how the ligand settles into the binding pocket, the stability of the key interactions (hydrogen bonds, hydrophobic contacts, etc.) over time, and any conformational changes induced in the protein upon ligand binding. For example, MD simulations of a complex between 4-methyl-3-benzoyl allylthiourea and its target receptor predicted it to be the most stable conformation compared to other receptors. researchgate.net Such simulations are crucial for validating docking results and for understanding the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Parametric Modeling for Biological Activities

In the context of N-butyl-N'-(4-fluorophenyl)thiourea and related compounds, QSAR models are developed to predict their biological activities, such as anticancer or herbicidal effects. nih.govnih.gov These models use a set of calculated molecular descriptors as independent variables to predict the activity. nih.gov

A typical QSAR study involves the following steps:

Data Set: A series of thiourea derivatives with experimentally determined biological activities is compiled. For instance, a study on the anticancer activity of thiourea derivatives used IC50 values against various cell lines. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.govnih.gov

For a series of fluoro-thiourea derivatives, a QSAR model showed that properties like mass, polarizability, electronegativity, and the presence of certain bonds were key predictors for anticancer activity. nih.gov The reliability of such models is assessed by statistical parameters like the correlation coefficient (R²) and the root mean square error (RMSE). nih.gov For example, a QSAR model for anticancer activity showed a high predictive performance with an R² value for the training set ranging from 0.8301 to 0.9636. nih.gov

The following table presents an example of data that would be used in a QSAR study, showing the correlation between a specific descriptor and the observed biological activity for a hypothetical series of thiourea derivatives.

| Compound | Molecular Descriptor (e.g., logP) | Biological Activity (e.g., IC50 in µM) |

| Derivative 1 | 2.5 | 10.2 |

| Derivative 2 | 3.1 | 5.8 |

| Derivative 3 | 2.8 | 8.1 |

| N-butyl-N'-(4-fluorophenyl)thiourea | 3.5 | (Predicted) |

Influence of Electronic and Steric Parameters

The electronic parameters are largely dictated by the 4-fluorophenyl and the N-butyl groups. The fluorine atom at the para position of the phenyl ring is an electron-withdrawing group due to its high electronegativity, which can influence the electron density distribution across the entire molecule. This can affect the hydrogen-bonding capabilities of the N-H protons and the nucleophilicity of the sulfur atom. Studies on related acylthiourea derivatives have shown that electron-withdrawing groups can enhance certain biological activities. nih.gov

The steric parameters are primarily influenced by the n-butyl group. The size and flexibility of this alkyl chain can create steric hindrance, affecting the molecule's ability to adopt certain conformations and to interact with other molecules. researchgate.netrsc.org In N-alkyl-N'-aryl ureas, the pattern of substitution significantly affects the conformational preferences. researchgate.netnih.gov The interplay between the electronic effects of the 4-fluorophenyl group and the steric demands of the butyl group will ultimately determine the molecule's three-dimensional structure and its interaction profile.

A comprehensive understanding of these parameters for N-butyl-N'-(4-fluorophenyl)thiourea would require dedicated computational analysis, such as the calculation of molecular electrostatic potential (MEP) maps and various steric descriptors.

Topology Analysis and Non-Covalent Interactions

The topology of the electron density provides a rigorous framework for analyzing chemical bonding and non-covalent interactions, primarily through the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index. amercrystalassn.orgwikipedia.orgresearchgate.netwikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM) analysis allows for the identification of bond critical points (BCPs) in the electron density, which are indicative of bonding interactions. amercrystalassn.orgwikipedia.orgresearchgate.net The properties of the electron density at these points, such as its value (ρ) and the Laplacian (∇²ρ), can characterize the nature of the interaction. For N-butyl-N'-(4-fluorophenyl)thiourea, QTAIM analysis would be expected to reveal intramolecular hydrogen bonds, such as N-H···S or N-H···F interactions, which stabilize specific conformations. In related thiourea derivatives, intramolecular hydrogen bonds have been identified and characterized using this method. acs.org

Non-Covalent Interaction (NCI) analysis is a powerful tool for visualizing weak interactions in real space. researchgate.netnih.govnih.govrsc.org It is based on the relationship between the electron density and the reduced density gradient. NCI plots typically show large, colored surfaces for different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For N-butyl-N'-(4-fluorophenyl)thiourea, NCI analysis would visualize the intramolecular hydrogen bonds and also the van der Waals interactions involving the butyl chain and the phenyl ring.

While specific QTAIM and NCI studies on N-butyl-N'-(4-fluorophenyl)thiourea have not been reported, the application of these methods to similar molecules provides a clear indication of the types of non-covalent interactions that would be present.

Theoretical Studies on Aggregation and Intermolecular Interactions

Theoretical studies on the aggregation and intermolecular interactions of thiourea derivatives are crucial for understanding their behavior in the solid state and in solution. These interactions are primarily driven by hydrogen bonding. researchgate.netrsc.org

Studies on N-alkyl and N,N'-dialkyl derivatives of thiourea have shown that these molecules can form aggregates through intermolecular N-H···S hydrogen bonds. researchgate.netrsc.org The aggregation process is influenced by the solvent, with weakly polar solvents often promoting self-assembly. The steric hindrance of the alkyl substituents plays a significant role; for instance, moving from N,N'-disubstituted to N-monoalkyl derivatives can increase the ability to aggregate due to reduced steric hindrance around the hydrogen-bonding sites. researchgate.netrsc.org

In the case of N-butyl-N'-(4-fluorophenyl)thiourea, it is expected that the molecules will form dimeric or polymeric structures via intermolecular N-H···S hydrogen bonds. Theoretical calculations on simple thiourea systems have shown that they can form one-dimensional chains or ribbon-like aggregates. researchgate.net The presence of the butyl group might influence the packing arrangement in the solid state, while the fluorophenyl group could participate in other non-covalent interactions, such as π-π stacking.

Density Functional Theory (DFT) calculations are a common method to study the energetics of these intermolecular interactions. By calculating the binding energies of different possible dimers and larger aggregates, the most stable structures can be predicted. For instance, theoretical studies on the interaction of thiourea with other molecules have been successfully performed using DFT. acs.org

Structure Activity Relationship Sar Studies of N Butyl N 4 Fluorophenyl Thiourea Derivatives

Impact of Butyl Chain Modifications on Biological Activity

Modifications to the butyl chain of N-butyl-N'-(4-fluorophenyl)thiourea can significantly impact its biological activity. The length, branching, and introduction of unsaturation or cyclic moieties within the alkyl chain can alter the compound's lipophilicity, steric profile, and ability to interact with biological targets.

While specific studies on the direct modification of the butyl chain in N-butyl-N'-(4-fluorophenyl)thiourea are not extensively detailed in the provided results, general principles of SAR for N-substituted thioureas can be applied. For instance, in a series of N-benzoyl-N'-phenylthiourea derivatives, the lipophilic character, influenced by the alkyl or aryl substituents, was found to affect their cytotoxic activity. ubaya.ac.id

Role of Fluorine Substitution on Phenyl Ring in Biological Activity

The presence and position of a fluorine atom on the phenyl ring of N-butyl-N'-(4-fluorophenyl)thiourea are critical determinants of its biological activity. Fluorine, being the most electronegative element, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. tandfonline.com

In many thiourea (B124793) derivatives, fluorine substitution has been shown to enhance biological activity. For example, some fluorinated thioureas have demonstrated potent inhibition of influenza virus neuraminidase and notable antimicrobial and insecticidal activities. researchgate.net The inclusion of fluorine can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate cell membranes and reach its target site. mdpi.com

Studies on fluorinated benzoylthioureas have indicated better antifungal than antibacterial activity, which is attributed to the presence of fluorine. mdpi.com Furthermore, in a series of novel fluorinated thiourea derivatives carrying sulfonamide moieties, increasing the number of fluorine substitutions on the aromatic ring was found to have a positive impact on antimicrobial activity. nih.gov Specifically, a tetrafluoropyridine derivative showed the highest activity, followed by trifluoromethyl derivatives. nih.gov This highlights that both the number and the chemical environment of the fluorine substituents are crucial. The position of the fluorine atom is also important, as seen in studies where para-substituted derivatives often exhibit different activity profiles compared to ortho or meta-substituted analogues. nih.govnih.gov

Influence of Substituents on Phenyl/Acyl Groups in Thiourea Core

The nature and position of substituents on the phenyl or acyl groups attached to the thiourea core are pivotal in modulating the biological activity of derivatives of N-butyl-N'-(4-fluorophenyl)thiourea. These modifications can influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the aromatic ring significantly impact the biological activity of thiourea derivatives. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the compound's potency and selectivity.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), often leads to an increase in biological activity. researchgate.net For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing a -CN group showed significant inhibitory activity against the FOXM1 protein in breast cancer cells. researchgate.net Similarly, in other thiourea series, the presence of strong EWGs was found to enhance their inhibitory effects. nih.govresearchgate.net The increased acidity of the N-H protons in the thiourea moiety due to EWGs can facilitate stronger hydrogen bonding interactions with target proteins. biointerfaceresearch.com

Steric Effects of Substituents

The size and spatial arrangement of substituents on the phenyl ring can exert significant steric effects that influence biological activity. biointerfaceresearch.com The steric bulk of a substituent can either enhance or hinder the binding of the molecule to its target.

In some cases, larger, bulkier groups can improve activity by occupying a specific hydrophobic pocket in the target protein. For instance, the addition of a -4-t-butyl group, which has high lipophilicity, was predicted to produce strong cytotoxic activity. jppres.com However, in other instances, steric hindrance can prevent the molecule from fitting into the active site of an enzyme or receptor, thereby reducing its activity. The cytotoxic activity of N-benzoyl-N'-phenylthiourea derivatives was found to be influenced by the steric effects of the functional groups added. ubaya.ac.id The interplay between electronic and steric effects is complex, and the optimal substituent is often a balance between these two factors. ubaya.ac.id

Heterocyclic Incorporations and Their Contribution to Activity

Thiourea derivatives containing various heterocyclic systems have demonstrated a broad spectrum of pharmacological effects. researchgate.net For example:

Thiazole (B1198619) and Benzothiazole: Derivatives incorporating these rings have shown notable antimicrobial, antifungal, and anticancer activities. nih.govnih.govacs.org

Pyridine (B92270): The presence of a pyridine ring has been associated with potent antiproliferative activity in some thiourea series. nih.gov

Triazole: 1,2,4-triazole (B32235) moieties are found in several successful antifungal drugs and their incorporation into thiourea structures has yielded compounds with significant antifungal and insecticidal properties. mdpi.com

Pyran, Pyrazole, and Thiazolidine: The synthesis of phenylthiourea-based hybrids with these heterocycles has resulted in compounds with strong cytotoxic effects against various cancer cell lines. tandfonline.comshd-pub.org.rs

The specific heterocycle and its point of attachment to the thiourea scaffold are crucial for determining the resulting biological activity. These heterocyclic additions can significantly improve the specificity and potency of the parent compound. biointerfaceresearch.comnih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features of a molecule required for its biological activity. youtube.com For N-butyl-N'-(4-fluorophenyl)thiourea derivatives, a pharmacophore model would typically consist of a specific arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Pharmacophore models for various thiourea derivatives have been developed to guide the design of new inhibitors for different targets. researchgate.net For instance, a pharmacophore model for neuraminidase inhibitors based on acyl thiourea derivatives identified key features for activity. researchgate.net Similarly, pharmacophore models have been used to develop novel DNA gyrase inhibitors. nih.gov By understanding the pharmacophore of N-butyl-N'-(4-fluorophenyl)thiourea and its active derivatives, medicinal chemists can rationally design and synthesize new analogues with optimized potency, selectivity, and pharmacokinetic properties. youtube.com

Mechanistic Biological Studies of N Butyl N 4 Fluorophenyl Thiourea and Its Derivatives in Vitro

Enzyme Inhibition Mechanism

N-butyl-N'-(4-fluorophenyl)thiourea and its derivatives have been investigated for their potential to inhibit a range of enzymes through various mechanisms. These studies, conducted in vitro, provide insights into the structure-activity relationships and the potential therapeutic applications of these compounds.

SIRT1, a histone deacetylase, is a target in cancer research. researchgate.net While direct studies on N-butyl-N'-(4-fluorophenyl)thiourea are not extensively detailed, research on related thiourea (B124793) derivatives provides insights into their potential as SIRT1 inhibitors. For instance, computational studies on other thiourea derivatives have shown potential interactions with the SIRT1 active site. researchgate.net One study on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative, indicated weak cytotoxic activity at the SIRT1 receptor in silico, which corresponded with in vitro tests on T47D and HeLa cells. jppres.com This suggests that the thiourea scaffold can be a starting point for designing more potent and selective SIRT1 inhibitors. researchgate.netjppres.com

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.govnih.govnih.gov The inhibitory potential of thiourea derivatives against EGFR tyrosine kinase has been explored. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea was predicted in silico to be more cytotoxic at the EGFR than at the SIRT1 receptor. jppres.com In vitro tests confirmed its cytotoxic activity against MCF-7 cells, which are known to express EGFR. jppres.com Other studies on 4-anilinoquinazolines, which share structural similarities with parts of thiourea derivatives, have demonstrated that these compounds can act as selective inhibitors of EGFR tyrosine kinase phosphorylation by competitively binding at the ATP site. nih.gov Specifically, derivatives of 4-anilino-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted counterparts have shown significant cytotoxicity and inhibitory effects against EGFR-TK. nih.gov

| Compound/Derivative | Cell Line | EGFR Inhibition Activity | Reference |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Cytotoxic activity noted | jppres.com |

| 4-anilino-6-bromoquinazolines | HeLa | Moderate to significant inhibition | nih.gov |

| 6-(4-fluorophenyl) substituted 4-anilinoquinazolines | HeLa | Superior activity compared to Gefitinib | nih.gov |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. nih.govnih.gov Thiourea and its derivatives are known to be effective urease inhibitors. nih.govnih.gov Studies on various N,N'-disubstituted thioureas have shown significant in vitro urease inhibitory potential, with many compounds exhibiting greater activity than the standard, thiourea. nih.gov The mechanism of inhibition for many of these derivatives is of a mixed type. nih.gov The presence of different substituents on the phenyl ring of thiourea derivatives can significantly influence their urease inhibitory activity. For instance, electron-donating groups like methoxy (B1213986) and methyl have been found to be favorable for significant urease inhibitory potentials. nih.gov

| Derivative Type | IC50 Range (µM) | Inhibition Type | Standard (Thiourea) IC50 (µM) |

| N,N'-disubstituted thioureas | 5.53 ± 0.02 - 91.50 ± 0.08 | Mixed-type, Competitive, Non-competitive | 21.00 ± 0.11 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. mdpi.comnih.gov Thiourea derivatives have been evaluated for their anticholinesterase activity. nih.gov For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea demonstrated inhibitory activity against both AChE and BChE. nih.gov The structure of the inhibitor plays a significant role in its selectivity towards AChE or BChE. nih.gov Generally, the BChE enzyme molecule can accommodate larger acyl groups compared to AChE, leading to many inhibitors being more active against BChE. mdpi.com

| Compound | Target Enzyme | IC50 (µg/mL) |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 |

Information regarding the specific inhibitory activity of N-butyl-N'-(4-fluorophenyl)thiourea or its direct derivatives against lysine-specific demethylases was not prominently available in the searched literature. Further research is required to determine the potential of this class of compounds as inhibitors of these enzymes.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govresearchgate.net Thiourea derivatives have been synthesized and tested as carbonic anhydrase inhibitors. nih.govresearchgate.net For instance, a series of chiral thiourea derivatives showed inhibitory activity against human CA I and CA II isozymes. researchgate.net These compounds were found to be competitive inhibitors with 4-nitrophenylacetate as the substrate. researchgate.net Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have also been shown to have strong affinities for CA isozymes I, II, and IV, with inhibitory potency in the low nanomolar range. nih.gov

| Derivative Type | Target Isozyme | KI Range (µM) | Inhibition Type |

| Chiral thiourea derivatives | hCA I | 3.4 - 73.6 | Competitive |

| Chiral thiourea derivatives | hCA II | 8.7 - 144.2 | Competitive |

| 4-sulfamoylphenylmethylthiourea sulfonamides | CA I, II, IV | Low nanomolar | Not specified |

Anti-inflammatory Pathways

Thiourea derivatives have been investigated for their potential to modulate inflammatory pathways, which are crucial in the pathogenesis of numerous chronic diseases. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.

Research into the anti-inflammatory mechanisms of thiourea derivatives suggests their involvement in the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. A study on novel thiourea derivatives of naproxen (B1676952) demonstrated that while they did not achieve 50% inhibition of COX-2 at concentrations lower than 100 µM, some aromatic amine derivatives showed significant inhibition of 5-LOX. nih.gov Another study on a novel pyrimidine-2(1H)-thione derivative showed it reduced the production of nitric oxide (NO) and the expression of COX-2 and inducible nitric oxide synthase (iNOS). nih.gov It also suppressed the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 by blocking the activation of p38 and c-Jun NH2-terminal kinase (JNK). nih.gov

While direct studies on the anti-inflammatory pathways of N-butyl-N'-(4-fluorophenyl)thiourea are not extensively documented, the existing data on related thiourea derivatives provide a foundation for its potential mechanisms.

DNA Binding and Interaction Studies

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly for anticancer and antiviral agents. Thiourea derivatives have been identified as a class of compounds capable of binding to DNA, potentially disrupting its structure and function. The following sections delve into the specific modes of DNA interaction observed for derivatives of N-butyl-N'-(4-fluorophenyl)thiourea.

Research on various thiourea derivatives suggests that they can interact with DNA through two primary non-covalent modes: intercalation and groove binding. nih.govnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, causing a distortion in the DNA structure. nih.gov Groove binding, on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA helix. nih.gov

The specific mode of binding for N-butyl-N'-(4-fluorophenyl)thiourea itself has not been definitively determined in the available literature. However, based on the findings for its derivatives, it is plausible that it could engage in either or both intercalation and groove binding, influenced by its specific structural features, such as the n-butyl and 4-fluorophenyl groups.

A variety of biophysical techniques are employed to elucidate the nature and extent of the interaction between small molecules and DNA. These methods provide valuable data on binding modes, binding constants, and the structural changes induced in the DNA upon complex formation.

Spectroscopic Methods:

UV-Visible Spectroscopy: This technique is widely used to study the formation of a complex between a compound and DNA. Changes in the absorption intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorption (red or blue shift) upon the addition of DNA can indicate an interaction. For instance, studies on bis-acyl-thiourea derivatives have utilized UV-visible spectroscopy to confirm DNA binding. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of a compound or the displacement of a fluorescent DNA probe can be monitored to study binding. Quenching or enhancement of fluorescence upon the addition of DNA suggests an interaction. This method has been used to determine the binding constants of thiourea derivatives with DNA. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for detecting conformational changes in DNA upon ligand binding. For example, interactions of some polyaromatic thiosemicarbazones, which share structural similarities with thioureas, with DNA have been shown to induce changes in the CD spectrum, suggesting a shift from the typical B-form conformation of DNA. mdpi.com

Electrochemical Methods:

Cyclic Voltammetry (CV): CV is a powerful tool for investigating the binding of electroactive compounds to DNA. A decrease in the peak current and a shift in the peak potential upon the addition of DNA are indicative of binding. This method has been instrumental in suggesting an intercalative binding mode for some bis-thiourea derivatives. nih.gov The formation of a bulky compound-DNA complex can slow down the diffusion of the compound to the electrode surface, leading to a decrease in the diffusion coefficient, which can be calculated from CV data. nih.gov

The table below summarizes the application of these methods in studying the DNA interactions of thiourea derivatives.

| Analytical Method | Principle | Information Obtained | Example Application with Thiourea Derivatives |

| UV-Visible Spectroscopy | Measures changes in light absorption of the compound in the presence of DNA. | Confirmation of binding, binding constant. | Observed spectral changes for bis-acyl-thiourea derivatives upon DNA addition. nih.gov |

| Fluorescence Spectroscopy | Measures changes in the fluorescence of the compound or a displaced probe. | Confirmation of binding, binding constant, binding mode. | Used to calculate binding constants for various thiourea derivatives. nih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA. | Conformational changes in DNA upon binding. | Indicated a conformational change in DNA from B-form upon interaction with thiosemicarbazone derivatives. mdpi.com |

| Cyclic Voltammetry (CV) | Measures the current response of an electroactive compound to a linearly cycled potential sweep. | Confirmation of binding, binding mode, diffusion coefficient. | Suggested an intercalative binding mode for bis-thiourea derivatives due to decreased peak currents. nih.gov |

Antiviral Activity (e.g., Enteroviruses)

Thiourea derivatives have been explored for their potential as antiviral agents. Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human and mammalian diseases.

Studies on a series of N-phenyl-N'-aryl- or alkylthiourea derivatives have demonstrated their inhibitory effects on the replication of enteroviruses in vitro. Specifically, these compounds were found to inhibit the multiplication of Coxsackie virus B1, a member of the enterovirus family. While the exact mechanism of antiviral action was not fully elucidated in the reviewed studies, the inhibition of viral replication is a key finding.

It is important to note that the specific compound, N-butyl-N'-(4-fluorophenyl)thiourea, was not explicitly tested in these studies. However, the demonstrated activity of the broader class of N-phenyl-N'-aryl- or alkylthiourea derivatives suggests that it could also possess antiviral properties against enteroviruses. The structure-activity relationship within this class of compounds would be a critical area for future research to determine the specific contribution of the n-butyl and 4-fluorophenyl substituents to the antiviral efficacy.

Coordination Chemistry of N Butyl N 4 Fluorophenyl Thiourea and Thiourea Ligands

Synthesis of Metal Complexes with Thiourea (B124793) Derivatives

The synthesis of metal complexes with thiourea derivatives is typically achieved through the direct reaction of a metal salt with the thiourea ligand in a suitable solvent. nih.govmdpi.com The reaction conditions, such as temperature, solvent, and molar ratio of reactants, can influence the nature and structure of the resulting complex. manchester.ac.uk

Commonly, a solution of the thiourea derivative is added to a solution of a transition metal salt (e.g., chlorides, nitrates, sulfates) in a solvent like ethanol, methanol, or a mixture of solvents. ksu.edu.trmdpi.comresearchgate.net The complexes often precipitate from the solution upon stirring for a period ranging from a few hours to a day, sometimes requiring refluxing. mdpi.com For instance, complexes of N-Phenylmorpholine-4-carbothioamide (HPMCT) were synthesized by reacting the ligand with bivalent metal ions in a 2:1 molar ratio. mdpi.com Similarly, the reaction of isothiocyanates with amines is a standard route to prepare the thiourea ligands themselves, which are then used for complexation. nih.gov

The general synthetic scheme can be represented as: MXn + yL → [MLy]Xn Where M is the metal ion, X is the anion (e.g., Cl⁻, NO₃⁻), L is the thiourea ligand, and y is the stoichiometric coefficient. In some cases, a base is used to deprotonate the ligand, leading to the formation of neutral chelate complexes. mdpi.com

Chelation Behavior of Thiourea Ligands (Monodentate, Bidentate, Multidentate)

Thiourea derivatives exhibit remarkable versatility in their coordination behavior, acting as monodentate, bidentate, or even multidentate bridging ligands. basjsci.edu.iqmdpi.com

Monodentate Coordination: The most common mode of coordination is as a neutral monodentate ligand through the soft sulfur atom of the thiocarbonyl (C=S) group. mdpi.comresearchgate.net This is observed in complexes like [MCl₂(κ¹S-HPMCT)₂] where M = Cu(II), Pd(II), Pt(II), and Hg(II). mdpi.com Theoretical studies on complexes with Cd(II), Hg(II), and Pb(II) also show that S-monodentate structures are the most stable. acs.org

Bidentate Coordination: Thiourea derivatives can also act as anionic bidentate ligands, coordinating through both a donor atom (like nitrogen or oxygen) and the sulfur atom. This typically occurs after the deprotonation of an N-H proton. mdpi.comresearchgate.net For example, N-acylthiourea derivatives can chelate to a metal center via the carbonyl oxygen and the thiolate sulfur, forming a six-membered ring. researchgate.net In other cases, coordination occurs through the sulfur and a nitrogen atom, forming chelate rings. mdpi.combohrium.com

Multidentate and Bridging Behavior: In some instances, thiourea ligands can bridge two or more metal centers, leading to the formation of polymeric or polynuclear complexes. mdpi.comresearchgate.net For example, X-ray diffraction studies of copper(I) complexes have revealed tetranuclear clusters where thiourea ligands bridge multiple copper ions. researchgate.net

The coordination mode is influenced by several factors, including the substituents on the thiourea backbone, the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. basjsci.edu.iqmdpi.com

| Coordination Mode | Donor Atoms | Example Complex Type | Reference |

| Monodentate | S | [MCl₂(κ¹S-Ligand)₂] | mdpi.com |

| Bidentate (anionic) | S, N | [M(κ²S,N-Ligand)₂] | mdpi.com |

| Bidentate (anionic) | S, O | [Pd(Ligand)₂(OAc)] | researchgate.net |

| Bridging | S | [Cu₄(tu)₇]⁴⁺ | researchgate.net |

Transition Metal Ions in Complex Formation (e.g., Cu, Co, Ni, Pt, Pd, Zn, Mn, Cd, Hg)

Thiourea ligands form stable complexes with a wide range of transition metal ions due to the presence of both soft (S) and hard (N, O) donor atoms. basjsci.edu.iqscispace.com This allows them to bind effectively with various metals according to the Hard and Soft Acids and Bases (HSAB) principle.

Complexes have been successfully synthesized and characterized for numerous first and second-row transition metals, including:

Copper (Cu): Copper(I) and Copper(II) complexes are widely reported. Copper(I) complexes with thiourea have been studied in sulfate-containing solutions, forming various cluster compounds. researchgate.netmdpi.com Copper(II) complexes with N,N'-substituted thioureas have also been synthesized. ksu.edu.tr

Cobalt (Co) and Nickel (Ni): Co(II) and Ni(II) readily form complexes with thiourea derivatives. ksu.edu.trresearchgate.netnih.gov Spectroscopic and theoretical studies have been performed on Ni(II) complexes with N-2-pyridinylmorpholine-4-carbothioamide. scispace.com

Platinum (Pt) and Palladium (Pd): Pt(II) and Pd(II) complexes are of significant interest. mdpi.comscispace.com Palladium(II) complexes often feature bidentate S,O-coordination with acylthiourea ligands. researchgate.net

Zinc (Zn), Cadmium (Cd), and Mercury (Hg): These Group 12 metals form stable complexes. mdpi.commdpi.comscispace.com Raman spectroscopy has been used to study complexes like bis-thiourea cadmium zinc acetate. nih.gov Theoretical studies have explored the chelation of Cd(II), Hg(II), and Pb(II) with substituted thioureas. acs.org

Manganese (Mn) and Iron (Fe): The formation of complexes with these metals follows the Irving-Williams series, which describes the relative stabilities of divalent first-row transition metal complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). ksu.edu.trresearchgate.net

The geometry of the resulting complexes varies widely, including tetrahedral, square-planar, and octahedral arrangements, depending on the metal ion's coordination preferences and the ligand's structure. chemrevlett.commdpi.comscispace.com

Structural Characterization of Metal Complexes

The structures of metal complexes with thiourea derivatives are elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Techniques (IR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic techniques provide crucial information about the ligand's coordination mode.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for determining how the ligand binds to the metal ion. chemrevlett.com Coordination through the sulfur atom typically leads to a decrease in the frequency of the ν(C=S) stretching vibration and an increase in the ν(C-N) frequency. mdpi.com If coordination also involves a nitrogen atom after deprotonation, the ν(N-H) band disappears from the spectrum. ksu.edu.tr In acylthiourea complexes, a shift of the ν(C=O) band to lower frequencies indicates coordination through the carbonyl oxygen. ksu.edu.tr

| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation | Reference |

| ν(N-H) | ~3176 | Disappears or shifts | Deprotonation and/or N-coordination | ksu.edu.trmdpi.com |

| ν(C=O) | Varies | Shifts to lower frequency | O-coordination | ksu.edu.tr |

| ν(C=S) | ~707-1243 | Shifts to lower frequency | S-coordination | mdpi.comutm.my |

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize these complexes in solution. In ¹H NMR, the signal for the N-H proton often shifts downfield upon coordination through the sulfur atom, suggesting an increase in electron density on the proton. mdpi.com Disappearance of this signal can confirm deprotonation and N-coordination. mdpi.com In ¹³C NMR, the thiocarbonyl carbon (C=S) signal typically shifts downfield upon coordination, indicating a decrease in electron density at the carbon atom due to its involvement in bonding with the metal. mdpi.com For complexes with phosphorus-containing thioureas, ³¹P NMR is also a powerful tool. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry and the electronic transitions. Upon complexation, new absorption bands may appear in the visible region, which are often assigned to metal-to-ligand charge transfer (MLCT) transitions. utm.my These spectra help in distinguishing between different coordination geometries, for example, tetrahedral vs. square-planar. scispace.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and composition of the synthesized complexes. nih.gov

X-ray Diffraction Studies of Complexes

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure of thiourea complexes. researchgate.net It gives precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Studies have confirmed various coordination modes, from simple monodentate S-coordination resulting in tetrahedral geometries for Cu(I) complexes to bidentate O,S-chelation in Pd(II) complexes. researchgate.netmdpi.com For example, the crystal structure of a copper(I)-thiourea complex revealed a [Cu₄(tu)₇]⁴⁺ adamantane-like cluster. researchgate.net X-ray diffraction has also been essential in confirming the structures of ruthenium and silver complexes with phosphine-functionalized thiourea ligands. nih.govresearchgate.net

Theoretical Studies on Metal Complexes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and spectroscopic properties of thiourea-metal complexes. scispace.comresearchgate.net These studies complement experimental data and provide deeper insights into the nature of the metal-ligand interactions. researchgate.net

DFT calculations are used to:

Optimize Geometries: Predict the most stable structures of the complexes, including bond lengths and angles, which can be compared with X-ray diffraction data. mdpi.comscispace.com

Analyze Electronic Structure: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer and reactivity. scispace.com

Simulate Spectra: Time-dependent DFT (TD-DFT) is used to calculate and interpret electronic (UV-Vis) spectra, helping to assign absorption bands to specific electronic transitions. scispace.com Calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm band assignments. mdpi.comutm.my

Study Reaction Mechanisms: Explore the thermodynamics and kinetics of complex formation and other reactions. acs.org

For instance, DFT and TD-DFT methods were used to study Zn(II), Ni(II), and Pd(II) complexes with a thiourea derivative, successfully predicting a distorted tetrahedral geometry for the Zn(II) complex and distorted square-planar geometries for the Ni(II) and Pd(II) complexes, along with their electronic spectra. scispace.com Theoretical studies have also been crucial in understanding the selective affinity of substituted thioureas for heavy metal ions like Hg(II) over Cd(II) and Pb(II). acs.org

DFT Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become an indispensable tool for elucidating the geometric and electronic structures of thiourea ligands and their metal complexes. shd-pub.org.rsresearchgate.net These computational studies provide critical insights into the nature of the metal-ligand bond, charge distribution, and the frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the reactivity and properties of these compounds. mdpi.comresearchgate.net

Thiourea derivatives are versatile ligands capable of coordinating to metal centers in several ways, most commonly as neutral monodentate ligands through the sulfur atom or as anionic bidentate ligands via the sulfur and a deprotonated nitrogen atom. mdpi.commdpi.com DFT calculations help predict the most stable coordination modes. For instance, studies on various N,N'-substituted thiourea complexes with metals like Cu(I), Cu(II), Ni(II), and Zn(II) have been extensively characterized computationally. rsc.org

The optimization of ligand and complex geometries using DFT, often with basis sets like B3LYP/6-31G(d,p), allows for the calculation of structural parameters such as bond lengths and angles, which can be validated against experimental data from X-ray crystallography. researchgate.net For example, calculations for N-substituted thiourea have shown that the C=S bond length is typically around 1.66 Å and the C-N bond lengths are approximately 1.36-1.37 Å. researchgate.net

Electronic property calculations reveal crucial information about the complexes' stability and reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter; a smaller energy gap generally implies higher reactivity. mdpi.com DFT studies on metal complexes of N-Phenylmorpholine-4-carbothioamide (HPMCT) showed that the HOMO-LUMO energy gap was 4.561 eV for the free ligand. mdpi.com Upon complexation, these orbital energies and the gap are altered, indicating a change in electronic properties and potential reactivity. shd-pub.org.rsresearchgate.net Analysis of the molecular orbital compositions helps identify which atoms (e.g., sulfur, nitrogen, metal) contribute most significantly to the frontier orbitals, providing a basis for understanding charge transfer and electronic transitions. shd-pub.org.rsresearchgate.netnih.gov

Table 1: Selected DFT-Calculated Parameters for Thiourea Derivatives and Their Complexes

| Compound/Complex | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | B3LYP/6-311++G(d,p) | -5.793 | -1.232 | 4.561 | 3.817 |

| [Ni(PMCT)₂] | B3LYP/SDD | -5.205 | -2.213 | 2.992 | 0.000 |

| [Cu(PMCT)₂] | B3LYP/SDD | -5.011 | -2.432 | 2.579 | 0.000 |

| [Zn(PMCT)₂] | B3LYP/SDD | -5.513 | -1.431 | 4.082 | 0.000 |

Data sourced from a study on N-Phenylmorpholine-4-carbothioamide (HPMCT) and its metal complexes. mdpi.com

Molecular Docking of Complexes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how ligands and their metal complexes interact with biological targets such as enzymes and DNA. biointerfaceresearch.comnih.gov For thiourea derivatives, docking studies have provided valuable insights into their potential mechanisms of action as anticancer, antibacterial, or enzyme-inhibiting agents. mdpi.combiointerfaceresearch.com

Thiourea-based compounds have been docked against a variety of biological targets. For example, derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have been studied as potential anticancer agents, with docking simulations performed on receptors like HER-2. researchgate.net Similarly, other thiourea derivatives have been docked against targets such as the epidermal growth factor receptor (EGFR), protein kinases, and urease. biointerfaceresearch.comjppres.com The results of these studies are typically evaluated based on binding energy or docking scores, where a lower binding energy indicates a more stable and favorable interaction. thaiscience.info